4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Catalog No.
S798958
CAS No.
841222-62-6
M.F
C8H7NO2S
M. Wt
181.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

CAS Number

841222-62-6

Product Name

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

IUPAC Name

4-methylthieno[3,2-b]pyrrole-5-carboxylic acid

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

InChI

InChI=1S/C8H7NO2S/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

TZHAUWSWUZWKLK-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C1C(=O)O)SC=C2

Canonical SMILES

CN1C2=C(C=C1C(=O)O)SC=C2
  • Chemical Intermediate: Due to the presence of a carboxylic acid group and a heterocyclic ring system, 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has the potential to be a useful intermediate in the synthesis of more complex molecules. However, specific examples of its use in this context are not readily available in scientific literature.
  • Building Block for Drug Discovery: The heterocyclic ring structure of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid bears some resemblance to known bioactive molecules. This suggests a possibility that it could serve as a building block for the design and synthesis of novel drugs. However, there is no documented research specifically exploring this application.

Finding Further Information:

Scientific databases like PubChem and commercial supplier websites can be helpful resources for finding additional information on 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. These resources may provide details on its physical and chemical properties, potential suppliers, and even some citations to scientific publications that mention the compound.

  • PubChem entry for 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: PubChem:
  • Sigma-Aldrich product page for 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Sigma-Aldrich:

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound characterized by a thieno-pyrrole structure, which consists of a five-membered pyrrole ring fused to a thiophene ring. Its molecular formula is C8H7NO2SC_8H_7NO_2S, and it has a molar mass of approximately 181.21 g/mol . The compound is notable for its potential applications in organic electronics and medicinal chemistry due to its unique electronic properties and biological activities.

Typical of heterocyclic compounds:

  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution, allowing for the introduction of substituents on the aromatic rings .
  • Nucleophilic Addition: The carboxylic acid group can react with nucleophiles, making it suitable for further functionalization .
  • Base-Catalyzed Reactions: It can participate in reactions such as Claisen condensation or aldol condensation under basic conditions .
  • Redox Reactions: The structure allows for potential redox transformations, which could be utilized in synthetic applications .

Research indicates that 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exhibits significant biological activity. It has been studied for its potential anti-inflammatory and anti-cancer properties. The compound's unique structure may contribute to its interaction with biological targets, although specific mechanisms of action require further investigation.

Several methods have been developed for synthesizing 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the thieno-pyrrole structure.
  • Functional Group Transformations: The introduction of the carboxylic acid group can be achieved through oxidation or hydrolysis of suitable derivatives .
  • Multi-step Synthesis: A combination of reactions involving electrophilic substitutions and nucleophilic additions is often employed to construct the desired compound efficiently.

This compound has promising applications in various fields:

  • Organic Electronics: Due to its electronic properties, it is investigated for use in organic semiconductors and photovoltaic devices.
  • Medicinal Chemistry: Its biological activity suggests potential as a lead compound for drug development, particularly in treating inflammatory diseases and cancers.
  • Material Science: Its unique structure may be useful in developing new materials with specific electronic or optical properties.

Interaction studies of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with various biological targets are crucial for understanding its pharmacological profile. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways and cancer progression. Further research is needed to elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Hydroxy-4H-thieno[3,2-b]pyrrole-5-carboxylic acidHydroxyl group substitution at the 4-positionEnhanced solubility and potential hydrogen bonding
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acidMethyl group at the 2-positionPotential variation in electronic properties
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylateEster derivativeImproved stability and altered reactivity

These compounds demonstrate variations in functionality and reactivity due to different substituents on the thieno-pyrrole core. The unique combination of a methyl group at the 4-position and a carboxylic acid functional group distinguishes 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid from its analogs, potentially enhancing its biological activity and utility in organic synthesis.

Molecular Formula and Weight (C8H7NO2S, 181.21 g/mol)

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid possesses the molecular formula C8H7NO2S, representing a compact heterocyclic structure containing eight carbon atoms, seven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom [1] [2] [3]. The compound exhibits a molecular weight of 181.21 grams per mole, as consistently reported across multiple chemical databases and commercial suppliers [1] [2] [4]. This molecular weight reflects the presence of the characteristic thieno[3,2-b]pyrrole core structure with its methyl and carboxylic acid substituents [5] [2].

The exact mass of the compound has been calculated as 181.01919 daltons, with an identical monoisotopic mass value [3]. These precise mass measurements are critical for analytical identification and structural confirmation using mass spectrometry techniques [3]. The molecular formula indicates the presence of two oxygen atoms exclusively associated with the carboxylic acid functional group, while the single nitrogen and sulfur atoms are integral components of the fused heterocyclic ring system [1] [2] [3].

PropertyValueSource/Reference
Molecular FormulaC8H7NO2SMultiple databases confirmed [1] [2] [3]
Molecular Weight181.21 g/molPubChem, Sigma-Aldrich [1] [2]
Exact Mass181.01919 DaPubChemLite calculation [3]
Monoisotopic Mass181.01919 DaPubChemLite calculation [3]

Structural Features and Nomenclature Systems

The structural architecture of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid centers on a fused bicyclic heterocycle comprising a thiophene ring fused to a pyrrole ring in the [3,2-b] configuration [2] [3] [6]. This fusion pattern creates a planar aromatic system where the sulfur atom of the thiophene ring and the nitrogen atom of the pyrrole ring are positioned to minimize electronic repulsion while maximizing conjugation [6] [7].

The thieno[3,2-b]pyrrole core represents a privileged scaffold in heterocyclic chemistry, characterized by its unique electronic properties arising from the combination of sulfur and nitrogen heteroatoms within the fused ring system [8] [7]. The [3,2-b] designation specifically indicates that the thiophene ring is fused to positions 3 and 2 of the pyrrole ring, creating a linear arrangement of the bicyclic structure [9] [10].

The compound contains two distinct substituent groups attached to the core heterocycle: a methyl group (-CH3) at position 4 of the pyrrole ring and a carboxylic acid group (-COOH) at position 5 [2] [3]. The positioning of these substituents follows the systematic numbering convention for fused heterocyclic systems, where the heteroatoms receive priority in the numbering sequence [9] [10].

Structural FeatureDescriptionAnalysis Method
Ring System TypeFused bicyclic heterocycleStructural elucidation [2] [3]
HeteroatomsNitrogen (N) and Sulfur (S)Molecular formula analysis [1] [2]
Substituent GroupsMethyl (-CH3) and Carboxylic acid (-COOH)Chemical nomenclature [2] [3]
Ring Fusion PatternThiophene fused to pyrrole at positions [3,2-b]Systematic nomenclature analysis [9] [10]

IUPAC Naming Conventions and Alternatives

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid [3] [11]. This nomenclature follows established conventions for fused heterocyclic systems where the base heterocycle (pyrrole) serves as the parent structure, and the attached heterocycle (thiophene) is designated as a fused component using the "thieno" prefix [9] [10].

The systematic naming process begins with identification of the parent heterocyclic system, which in this case is the pyrrole ring containing the nitrogen heteroatom [9] [10]. The thiophene ring is then designated using the contracted prefix "thieno," derived from thiophene with the terminal "e" changed to "o" according to standard nomenclature rules [9] [12]. The fusion positions [3,2-b] indicate the specific atoms where the two rings are joined, with the numbers referring to the positions on the thiophene ring that are common to the pyrrole ring [9] [10].

Alternative nomenclature systems consistently employ variations of the same systematic approach, with some databases utilizing the shortened form "4-methylthieno[3,2-b]pyrrole-5-carboxylic acid" [3]. Commercial suppliers and chemical databases maintain remarkable consistency in their naming conventions, with no significant variations identified across multiple authoritative sources [5] [2] [4] [13].

The "4H" designation in the complete IUPAC name indicates that the hydrogen atom is specifically located at position 4 of the heterocyclic system, though this is often omitted in simplified nomenclature when the substitution pattern makes the hydrogen position unambiguous [11] [3].

Identifier TypeValueDatabase/Source
IUPAC Name4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acidPubChemLite, multiple databases [3] [11]
Systematic Name4-methylthieno[3,2-b]pyrrole-5-carboxylic acidChemical databases consensus [3]
Common Name4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acidCommercial suppliers [5] [2] [13]

Chemical Identifiers (CAS: 841222-62-6, InChI, SMILES)

The Chemical Abstracts Service (CAS) Registry Number for 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is 841222-62-6, which serves as the primary unique identifier for this compound across global chemical databases and regulatory systems [5] [2] [4] [13]. This CAS number has been consistently verified across multiple commercial suppliers and chemical databases, confirming its authenticity and widespread acceptance [5] [2] [4].

The International Chemical Identifier (InChI) for this compound is InChI=1S/C8H7NO2S/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11) [3] [2]. This machine-readable identifier provides a standardized method for representing the molecular structure and connectivity, enabling precise chemical identification across different software systems and databases [3]. The InChI Key, a compressed hash of the full InChI, is TZHAUWSWUZWKLK-UHFFFAOYSA-N [3] [2].

The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is CN1C2=C(C=C1C(=O)O)SC=C2 [3] [2]. This linear notation efficiently encodes the molecular structure, showing the methyl group attached to nitrogen (CN1), the fused ring system (C2=C...SC=C2), and the carboxylic acid group (C(=O)O) [3] [2].

Additional chemical identifiers include the MDL number MFCD04208030, which is utilized by major chemical suppliers for inventory and cataloging purposes [5] [2]. The PubChem Compound Identifier (CID) 3228395 provides direct access to comprehensive chemical information within the PubChem database system [3].

Identifier TypeValueDatabase/Source
CAS Registry Number841222-62-6Multiple suppliers confirmed [5] [2] [4]
MDL NumberMFCD04208030Sigma-Aldrich, BLD Pharm [5] [2]
PubChem CID3228395PubChemLite database [3]
InChI KeyTZHAUWSWUZWKLK-UHFFFAOYSA-NPubChemLite calculation [3]
SMILESCN1C2=C(C=C1C(=O)O)SC=C2PubChemLite, Sigma-Aldrich [3] [2]
InChIInChI=1S/C8H7NO2S/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11)PubChemLite, computational [3]

Isomeric Forms and Structural Variants

The structural framework of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid allows for several isomeric forms and closely related structural variants that share similar molecular formulas or core heterocyclic systems [14] [15] [11]. The most fundamental structural variant is the parent compound 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 39793-31-2), which lacks the methyl substituent and possesses the molecular formula C7H5NO2S [11]. This parent structure demonstrates the core thieno[3,2-b]pyrrole system without additional alkyl substitution [11].

Alternative ring fusion patterns represent another category of structural variants, particularly thieno[2,3-b]pyrrole derivatives where the fusion occurs at different positions on the heterocyclic rings [14] [16]. These regioisomers maintain the same types of heteroatoms but exhibit different electronic and chemical properties due to altered conjugation patterns and molecular geometries [16]. Research has demonstrated that thieno[2,3-b]pyrrole systems can be synthesized using modular approaches, highlighting the structural diversity possible within this chemical family [16].

Functional group variants include ester derivatives such as methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, which possesses the molecular formula C9H9NO2S [19]. This methyl ester represents a direct derivative where the carboxylic acid group has been converted to its corresponding methyl ester [19].

Heteroatom substitution variants include compounds such as 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, where the sulfur atom in the thiophene ring is replaced by oxygen to create a furan ring system [20]. This variant maintains the same overall structural framework but exhibits different electronic properties due to the heteroatom substitution [20].

Compound TypeStructure/CASMolecular FormulaRelationship
Target Compound4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (841222-62-6)C8H7NO2SPrimary compound of interest [5] [2]
Base Structure4H-thieno[3,2-b]pyrrole-5-carboxylic acid (39793-31-2)C7H5NO2SLacks methyl substituent [11]
Alternative Ring Fusionthieno[2,3-b]pyrrole derivativesVarious C8H7NO2S isomersDifferent ring fusion pattern [14] [16]
Ester Derivativemethyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylateC9H9NO2SMethyl ester of target compound [19]
Related Compound4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acidC8H7NO3Oxygen replaces sulfur in ring [20]

XLogP3

1.6

Wikipedia

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Dates

Last modified: 08-15-2023

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